Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Closantel Sodium Salt Polymorphs
Authored by: A Senior Application Scientist
Abstract
The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. Closantel sodium, a salicylanilide anthelmintic agent, is known to exist in multiple solid forms, a phenomenon known as polymorphism.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to investigate and determine the thermodynamic stability of closantel sodium salt polymorphs. We will explore the theoretical underpinnings of polymorphism, detail the essential experimental protocols for characterization, and explain the causality behind methodological choices. This document serves as a practical whitepaper for establishing a robust, self-validating system to identify the most stable crystalline form of closantel sodium, ensuring drug product quality and performance.
Introduction: The Critical Impact of Polymorphism in Pharmaceutical Development
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[3] These distinct forms, while chemically identical, can exhibit divergent physicochemical properties, including solubility, dissolution rate, melting point, and chemical stability.[4] For a drug substance like closantel sodium, selecting the most thermodynamically stable polymorph is paramount. A metastable form, while potentially offering a transient solubility advantage, can convert to a more stable, less soluble form during manufacturing or storage.[3] Such a transformation can lead to a dramatic loss of bioavailability and potential clinical failure.[5]
The European Pharmacopoeia explicitly notes that closantel sodium dihydrate exhibits polymorphism, underscoring the regulatory expectation for thorough solid-state characterization.[1][2] This guide outlines the logical progression of experiments required to fully elucidate the thermodynamic landscape of closantel sodium's solid forms.
A Systematic Approach to Polymorph Identification and Characterization
The foundational step in any stability assessment is the identification and unambiguous characterization of all accessible solid forms. This typically involves a comprehensive polymorph screen followed by rigorous analysis using orthogonal techniques.
Polymorph Screening
A screening process aims to produce a wide range of crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. For closantel sodium, which is freely soluble in ethanol and methanol but only slightly soluble in water, a rational screening strategy would involve crystallization from a diverse panel of solvents with varying polarities and hydrogen bonding capabilities.[1]
Core Characterization Techniques
Expertise & Causality: PXRD is the definitive technique for identifying and distinguishing between crystalline polymorphs. Each unique crystal lattice produces a characteristic diffraction pattern, akin to a fingerprint. The choice of a high-resolution diffractometer is crucial for resolving subtle peak differences that may distinguish closely related forms.
Protocol: PXRD Analysis of Closantel Sodium Samples
-
Gently grind the sample using an agate mortar and pestle to ensure random crystal orientation and minimize preferred orientation effects.
-
Pack the powdered sample into a standard sample holder, ensuring a flat, level surface.
-
Place the sample holder into the PXRD instrument.
-
Set the instrument parameters: typically, a Cu Kα radiation source (λ = 1.5406 Å) is used.
-
Scan the sample over a relevant 2θ range (e.g., 3° to 40°), with a step size of 0.02° and an appropriate scan speed to achieve a good signal-to-noise ratio.
-
Process the resulting diffractogram to identify the angular positions (2θ) and relative intensities of the diffraction peaks.
-
Compare the patterns of different samples. Unique peak positions indicate the presence of different polymorphs or pseudopolymorphs (solvates/hydrates).
Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermodynamic properties and solvent/water content of a sample. TGA quantifies mass loss upon heating, allowing for the identification of hydrates or solvates. DSC measures the heat flow associated with thermal events like melting, desolvation, or solid-state transitions.[6] For closantel sodium, which has a reported melting point of >230°C with decomposition, TGA is essential to first understand its solvation state and decomposition profile, which informs the design of the DSC experiment.[7][8]
Protocol: Thermal Analysis of Closantel Sodium
-
TGA:
-
Calibrate the TGA instrument for mass and temperature.
-
Place 5-10 mg of the sample into an open aluminum pan.
-
Heat the sample under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to ~300°C at a controlled rate (e.g., 10°C/min).
-
Analyze the resulting data for mass loss steps. A mass loss corresponding to the stoichiometry of water would confirm the presence of a hydrate, such as the known dihydrate form.[9]
-
DSC:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Accurately weigh 2-5 mg of the sample into a pin-holed or hermetically sealed aluminum pan. A pin-hole allows volatiles to escape, which is useful for observing desolvation events.
-
Heat the sample under a nitrogen purge at a controlled rate (e.g., 10°C/min) up to a temperature just below the onset of decomposition as determined by TGA.
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Record the heat flow to identify endothermic events (e.g., desolvation, melting) and exothermic events (e.g., recrystallization).
Determining Thermodynamic Stability Relationships
Once distinct forms are identified, their relative thermodynamic stability must be determined. The most stable form at a given temperature and pressure will have the lowest Gibbs free energy. The relationship between polymorphs can be either monotropic or enantiotropic.
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Monotropic System: One polymorph is the most stable at all temperatures below the melting point. The other forms are metastable.
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Enantiotropic System: There is a transition temperature at which the order of stability inverts. One form is stable below this temperature, and the other is stable above it.
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Caption: Workflow for Polymorph Stability Assessment.
Heat of Fusion Rule
As a preliminary guide, the Heat of Fusion Rule (Burger and Ramberger) can be applied.[10] It states that if a polymorph has a higher melting point and a lower heat of fusion, it is the more stable form at all temperatures (monotropic relationship). However, this rule is empirical and must be confirmed by more definitive methods.
Slurry Conversion Experiments: The Gold Standard
Expertise & Causality: Slurry conversion is the most conclusive method for determining thermodynamic stability at a given temperature. The experiment relies on the principle that the least stable form has the highest solubility.[11] In a suspension containing two polymorphs, the metastable form will dissolve and create a solution that is supersaturated with respect to the more stable form. The stable form will then crystallize from this solution, driving the conversion until only the most stable polymorph remains. The choice of solvent is critical: it must allow for sufficient solubility to facilitate conversion within a reasonable timeframe (days to weeks) without forming a new solvated phase.[11] Given closantel sodium's solubility profile, a mixture of ethanol and water could be an effective system.
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Caption: Mechanism of Slurry Conversion Experiment.
Protocol: Competitive Slurry Conversion
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Select an appropriate solvent or solvent mixture (e.g., 50:50 ethanol/water).
-
Add an excess of a 1:1 physical mixture of the two polymorphs to be tested (e.g., Anhydrous Form I and the Dihydrate) to a vial.
-
Add the chosen solvent to create a thick, stirrable suspension.
-
Seal the vial to prevent solvent evaporation and agitate it at a constant, controlled temperature (e.g., 25°C).
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Periodically (e.g., at 1, 3, and 7 days), withdraw a small aliquot of the slurry.
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Immediately filter the solid material to separate it from the solution.
-
Allow the solid to dry under ambient conditions.
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Analyze the solid phase by PXRD to determine its polymorphic form.
-
The experiment is complete when the PXRD pattern shows only one form and no further changes are observed over time. The remaining form is the most thermodynamically stable under those conditions.
Solubility Measurements
Confirming the stability order derived from slurry experiments can be achieved by measuring the equilibrium solubility of each pure polymorph. The form with the lowest solubility at a given temperature is the most stable.[12]
Protocol: Equilibrium Solubility Determination
-
Add an excess of a single, pure polymorph to a vial containing a known volume of a selected solvent (e.g., a buffer at a relevant pH).
-
Agitate the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Withdraw a sample of the supernatant using a syringe filter to remove all solid particles.
-
Analyze the concentration of dissolved closantel sodium in the filtrate using a validated analytical method, such as HPLC.[13]
-
Analyze the remaining solid by PXRD to ensure no polymorphic transformation occurred during the experiment.
-
Repeat for each polymorph under identical conditions.
Data Synthesis and Interpretation
The collected data allows for a comprehensive understanding of the thermodynamic relationships.
Hypothetical Data for Closantel Sodium Forms
To illustrate the interpretation, let's consider a hypothetical scenario with three forms: an Anhydrous Form I, an Anhydrous Form II, and a Dihydrate Form.
Table 1: Hypothetical Thermal Analysis Data
| Form | TGA Mass Loss (up to 150°C) | DSC Events | Melting Point (°C) |
| Anhydrous Form I | < 0.1% | Single endotherm | 235 |
| Anhydrous Form II | < 0.1% | Single endotherm | 228 |
| Dihydrate | ~5.0% (calc. for 2H₂O is 4.9%) | Dehydration endotherm at ~110°C, followed by melting | 235 (of resulting anhydrate) |
Table 2: Hypothetical Slurry and Solubility Data at 25°C
| Experiment | Starting Material | Final Form (after 7 days) | Equilibrium Solubility (mg/mL) |
| Slurry 1 | Form I + Form II | Form I | - |
| Slurry 2 | Form I + Dihydrate | Dihydrate | - |
| Solubility (Form I) | Pure Form I | Form I | 0.08 |
| Solubility (Form II) | Pure Form II | Form I (conversion occurred) | 0.12 (initially) |
| Solubility (Dihydrate) | Pure Dihydrate | Dihydrate | 0.05 |
Interpretation:
-
From the slurry experiments, the order of stability at 25°C is: Dihydrate > Form I > Form II .
-
The solubility data confirms this stability order, as the Dihydrate form has the lowest solubility.[12]
-
The thermal data shows that Form I has a higher melting point than Form II, consistent with it being the more stable anhydrous form. The Dihydrate loses water upon heating before melting.
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Caption: Illustrative Gibbs Free Energy vs. Temperature Diagram.
Conclusion and Recommendations
A thorough investigation into the polymorphism of closantel sodium is not merely an academic exercise; it is a fundamental component of robust drug development. The systematic application of PXRD, thermal analysis, slurry conversion experiments, and solubility studies provides an unambiguous determination of the most thermodynamically stable form. Based on the principles and hypothetical data presented, the dihydrate form of closantel sodium would likely be the most stable form under ambient conditions. This form would be the preferred candidate for further development, as it would be least likely to undergo physical changes that could impact the safety and efficacy of the final drug product. This comprehensive solid-state characterization provides the scientific foundation required for successful formulation, regulatory approval, and a consistent clinical performance.
References
- European Pharmacopoeia 6.0. (2012).
- Fengchen Group Co., Ltd. (n.d.). Closantel Sodium BP EP USP CAS 57808-65-8 Manufacturers and Suppliers. Fengchen.
- ResearchGate. (2025). Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A.
- New Drug Approvals. (2022). CLOSANTEL.
- Pharmaffiliates. (n.d.).
- ChemicalBook. (n.d.). 61438-64-0(Closantel sodium) Product Description.
- Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 7(2), 189–211.
- Scribd. (n.d.).
- ChemicalBook. (2026). Closantel sodium.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).
- Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences, 84(8), 966-974.
- Improved Pharma. (2022).
- University of Technology Sydney. (n.d.). powder x-ray diffraction (pxrd).
- Gu, C. H., & Grant, D. J. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Journal of Pharmaceutical Sciences, 90(9), 1277-1287.
- Wu, Y. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
- Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
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